

Comparative Guide: Density and Detonation Velocity of Pyrazole Derivatives

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Compound of Interest

Compound Name: *1-butyl-5-methyl-3-nitro-1H-pyrazole*

CAS No.: 1020724-13-3

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Executive Summary

In the pursuit of high-energy density materials (HEDMs), pyrazole derivatives have emerged as a critical bridge between the high performance of nitramines (like RDX and HMX) and the thermal stability of aromatics (like TATB). For researchers in energetic materials and heterocyclic synthesis, the pyrazole ring offers a unique scaffold: it possesses a high heat of formation (

) due to the N-N bond, yet maintains remarkable stability through extensive intermolecular hydrogen bonding.

This guide objectively compares the density (

) and detonation velocity (

) of key pyrazole derivatives—specifically 3,4,5-Trinitropyrazole (TNP) and 4-Amino-3,5-dinitropyrazole (LLM-116)—against industry standards. We analyze the structural drivers of these properties and provide validated experimental protocols for synthesis and performance measurement.

The Physics of Performance: Density as the Driver

To understand the performance of pyrazoles, one must first ground the analysis in the Chapman-Jouguet (C-J) theory. Detonation velocity (

) is intrinsically linked to the initial density (

) of the explosive.

The empirical relationship is often approximated by the Kamlet-Jacobs equation:

Where:

- is detonation velocity (km/s).[1][2]
- is the loading density (g/cm³).[3]
- is a parameter derived from the number of moles of gaseous products and the heat of detonation.

The Pyrazole Advantage: Unlike six-membered rings (benzene/triazine), the five-membered pyrazole ring is planar and rich in nitrogen. This allows for tighter crystal packing (higher

) and a higher positive heat of formation, directly boosting

without the penalty of extreme sensitivity found in some strained cage molecules.

Comparative Analysis: Pyrazoles vs. Benchmarks

The following data aggregates experimental and high-fidelity calculated values (Cheetah/EXPLO5 codes) to provide a direct performance comparison.

Table 1: Physicochemical and Detonation Properties

Compound	Structure	Density (, g/cm ³)	Detonation Velocity (, m/s)	Detonation Pressure (, GPa)	Sensitivity / Stability
TNP (3,4,5-Trinitropyrazole)	C	1.87	8,800 – 9,100	~36.0	Moderate (Similar to RDX)
	HN				
	O				
LLM-116 (4-Amino-3,5-dinitropyrazole)	C	1.90	8,500 – 8,750	~33.5	Low (Insensitive, >TATB)
	H				
	N				
	O				
DNP (3,4-Dinitropyrazole)	C	1.87	~8,100	~28.0	Low
	H				
	N				
RDX (Benchmark)	O	1.80	8,750	34.0	Moderate
	H				
	N				
HMX (Benchmark)	C	1.90	9,100	39.0	Moderate
	H				
	N				
	O				

	C				
TATB	H				Very Low
(Benchmark)	N	1.93	7,350	31.0	(Insensitive)
	O				

Key Insights:

- TNP effectively matches the performance of HMX while maintaining a simpler synthetic lineage than cage compounds. Its high density is attributed to the acidic proton on the pyrazole nitrogen, facilitating strong hydrogen bonding.
- LLM-116 is the standout for insensitive munitions. While its density is slightly lower than TNP, its density (1.90 g/cm³) is exceptional. The amino group adjacent to the nitro groups creates a "push-pull" electronic system and extensive H-bonding networks (similar to TATB), drastically reducing sensitivity while keeping it competitive with RDX.

Structural Mechanics & Synthesis Logic

The performance of these derivatives is not accidental; it is a function of specific chemical engineering choices.

The "Amino-Nitro" Effect (LLM-116)

In LLM-116, the introduction of an amino group (-NH

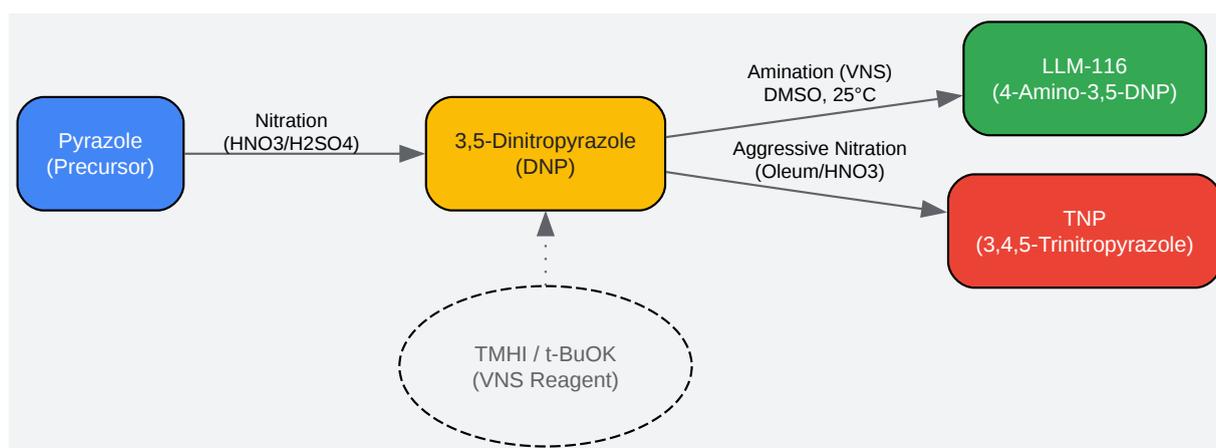
) at the 4-position does two things:

- Desensitization: It forms intramolecular and intermolecular hydrogen bonds with the adjacent nitro groups (-NO₂). This "locks" the molecule in a rigid, planar conformation, allowing energy to dissipate through vibration rather than bond rupture (initiation).

- Density Boost: The planar sheets stack efficiently, raising the crystal density to 1.90 g/cm³, which compensates for the slight loss in oxygen balance compared to TNP.

Synthesis Pathway Visualization

The synthesis of these high-value pyrazoles typically proceeds from a common precursor. Below is the logic flow for generating LLM-116 via Vicarious Nucleophilic Substitution (VNS), a method preferred for its mild conditions compared to harsh nitrations.



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Figure 1: Divergent synthesis pathways from DNP. The VNS route (green) yields the insensitive LLM-116, while aggressive nitration (red) yields the higher-power TNP.

Experimental Protocols

To ensure reproducibility and safety, we utilize self-validating protocols.

A. Synthesis of LLM-116 (VNS Method)

Note: This protocol requires a fume hood and blast shielding.

- Preparation: Dissolve 3,5-dinitropyrazole (DNP) in anhydrous DMSO.
- Reagent Activation: Prepare 1,1,1-trimethylhydrazinium iodide (TMHI) as the aminating agent.[4]

- The VNS Reaction:
 - Add TMHI to the DNP solution.
 - Slowly add solid Potassium tert-butoxide (t-BuOK) while maintaining temperature

C. Causality: The base deprotonates the TMHI to form a nucleophile that attacks the 4-position; temperature control prevents ring decomposition.
- Quenching: Pour the deep red reaction mixture into ice-cold dilute HCl. The color change to yellow indicates protonation and precipitation of the product.
- Purification: Recrystallize from butyl acetate.
- Validation: Verify structure via
¹H NMR (DMSO-d₆)—look for the disappearance of the C4 proton signal.

B. Measuring Detonation Velocity ()

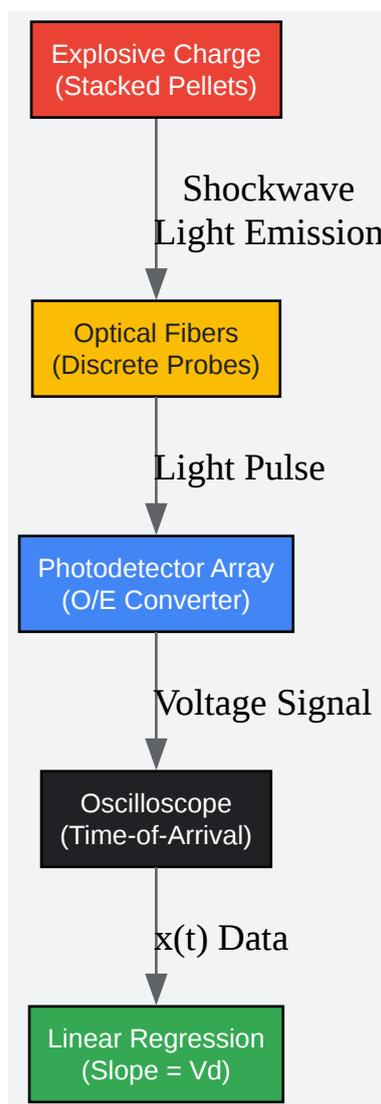
We recommend the Discrete Optical Fiber Method over ionization pins for pyrazoles due to its immunity to electrical noise and higher spatial resolution.

Protocol:

- Charge Preparation: Press the pyrazole powder into cylindrical pellets (e.g., 12.7 mm diameter) to a specific density (measured geometrically). Stack pellets to form a column length

diameter to ensure steady-state detonation.
- Probe Integration:
 - Drill radial holes (0.5 mm) at precise intervals (e.g., every 5 mm).
 - Insert polymer optical fibers (POF) flush with the charge axis.

- Connect fibers to a high-speed photodetector array linked to an oscilloscope.
- Initiation: Detonate using an RP-80 detonator and a booster pellet (e.g., PBX-9407) to ensure overdrive is minimized before the measurement zone.
- Data Analysis:
 - The oscilloscope records the "light on" time () for each fiber as the ionization front passes.
 - Plot Distance () vs. Time ().
 - The slope represents the experimental . Linearity () validates a steady-state detonation.



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Figure 2: Workflow for optical determination of Detonation Velocity.

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- To cite this document: BenchChem. [Comparative Guide: Density and Detonation Velocity of Pyrazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3202139#comparing-density-and-detonation-velocity-of-pyrazole-derivatives\]](https://www.benchchem.com/product/b3202139#comparing-density-and-detonation-velocity-of-pyrazole-derivatives)

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